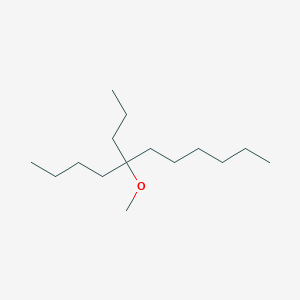

5-METHOXY-5-PROPYLUNDECANE

Description

Contextualization of Alkyl Ether Chemistry in Contemporary Organic Synthesis and Mechanistic Studies

Ethers are a cornerstone class of organic compounds, defined by an oxygen atom connected to two alkyl or aryl groups (R-O-R'). youtube.comnumberanalytics.combritannica.com Their relative inertness and excellent solvating properties for a wide array of organic compounds make them indispensable in the laboratory and industry. numberanalytics.combritannica.combohrium.com Beyond their role as solvents, the ether linkage is a key structural motif in pharmaceuticals, agrochemicals, fragrances, and functional materials. rsc.orgox.ac.ukorganic-chemistry.org

The synthesis of ethers, or etherification, is a fundamental transformation in organic chemistry. acs.org The most classic method is the Williamson ether synthesis, a reaction developed in the 1850s that typically involves an alkoxide reacting with a primary alkyl halide via an Sɴ2 mechanism. youtube.combyjus.commasterorganicchemistry.com While historically significant and still widely used for simple ethers, contemporary organic synthesis often demands the construction of far more complex, sterically crowded ether structures. ox.ac.uk This has spurred the development of numerous alternative and advanced methodologies, including acid-catalyzed dehydration of alcohols, hydroalkoxylation of alkenes, and various transition-metal-catalyzed processes. rsc.orgyoutube.comkyoto-u.ac.jp Mechanistic studies continue to refine these methods, aiming for milder conditions, greater efficiency, and broader substrate scope. kyoto-u.ac.jp Modern research often focuses on redox-neutral strategies, photochemistry, and electrochemistry to access reactive intermediates under conditions that tolerate sensitive functional groups, a necessity for complex molecule synthesis. rsc.orgox.ac.uk

Significance of Precision in Stereochemical and Regiochemical Control for Highly Branched Systems, Illustrated by 5-METHOXY-5-PROPYLUNDECANE

The synthesis of a molecule like 5-methoxy-5-propylundecane, which features a quaternary carbon atom bonded to the ether oxygen, presents significant synthetic hurdles. The central challenge lies in controlling the regiochemistry and stereochemistry around this highly substituted center.

Regiochemistry refers to the control over which constitutional isomer is formed in a reaction. youtube.com For example, in the acid-catalyzed addition of an alcohol to an unsymmetrical alkene, the reaction typically follows Markovnikov's rule, but modern catalytic systems can often reverse or control this selectivity. kyoto-u.ac.jporganic-chemistry.org In synthesizing 5-methoxy-5-propylundecane, any approach involving the formation of the C-O bond at the quaternary carbon must be highly regioselective to avoid the formation of isomeric ethers.

Stereochemistry is even more critical when a chiral center is involved. The quaternary carbon in 5-methoxy-5-propylundecane is a stereocenter, meaning the molecule is chiral and exists as two non-superimposable mirror images (enantiomers). The construction of such all-carbon quaternary centers is a formidable challenge in asymmetric synthesis. bohrium.comacs.orgnih.govrsc.org The small differences between the four alkyl groups (methoxy, propyl, pentyl, and hexyl, based on IUPAC naming conventions for undecane) make achieving high enantioselectivity particularly difficult. bohrium.com

A structurally analogous hydrocarbon, 5-ethyl-5-propylundecane, highlights this challenge. This molecule is known for its "cryptochirality," a phenomenon where a chiral molecule exhibits no measurable optical rotation because the substituents are structurally very similar. mdpi.comsci-hub.sewikipedia.orgchemeurope.comstackexchange.com Despite being optically inactive, its chirality can be demonstrated through its influence on certain asymmetric reactions. mdpi.comwikipedia.org The synthesis of a single enantiomer of such a compound requires precise stereochemical control. Achieving this for 5-methoxy-5-propylundecane would demand a synthetic method capable of exquisitely differentiating the spatial arrangement of the alkyl groups during the key bond-forming step.

Overview of Current Academic Research Trajectories in Sterically Hindered Ether Chemistry

The synthesis of sterically hindered ethers, especially α-tertiary and quaternary ethers, is a vibrant area of research, driven by their presence in bioactive molecules and their ability to enhance properties like metabolic stability in pharmaceuticals. rsc.orgox.ac.ukacs.org Research has largely moved beyond classical methods, which often fail for these challenging targets.

Key Research Trajectories:

Redox-Mediated Strategies: A major focus is on methods that generate highly reactive intermediates under mild conditions. rsc.orgox.ac.uk This includes photoredox and electrochemical catalysis, which can facilitate the formation of carbocations or radical intermediates that are subsequently trapped by alcohols to form the ether bond. rsc.orgkyoto-u.ac.jp

Transition-Metal Catalysis: Catalysts based on metals like copper, nickel, iridium, and platinum are being developed for the hydroalkoxylation of alkenes and other transformations. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.orgresearchgate.net These methods can offer high levels of regioselectivity and, in some cases, enantioselectivity through the use of chiral ligands. organic-chemistry.orgacs.org

Alkene Difunctionalization: The reaction of alkenes to install an alkoxy group and another functional group across the double bond is a powerful strategy. rsc.org This approach generates complexity rapidly and is well-suited for creating hindered ether environments.

Overcoming Classical Limitations: While the Williamson ether synthesis is generally unsuitable for tertiary centers due to competing elimination reactions, byjus.commasterorganicchemistry.comaskiitians.comdoubtnut.com and acid-catalyzed methods can lack selectivity, kyoto-u.ac.jp research continues to push the boundaries. This includes using highly reactive electrophiles like diaryliodonium salts to arylate tertiary alcohols or developing specialized catalysts that favor substitution over elimination. acs.org

The overarching goal is to develop robust, predictable, and selective methods to access the most sterically congested ethers, which have historically been considered difficult or impossible to synthesize. rsc.orgox.ac.uk

Interactive Data Tables

Since no experimental data exists for 5-methoxy-5-propylundecane, the following table presents its computed physical and chemical properties.

Table 1: Computed Properties of 5-Methoxy-5-propylundecane (Note: These are predicted values and have not been experimentally verified.)

| Property | Value |

| Molecular Formula | C15H32O |

| Molecular Weight | 228.42 g/mol |

| IUPAC Name | 5-methoxy-5-propylundecane |

| Boiling Point (Predicted) | 255.9 ± 7.0 °C |

| Density (Predicted) | 0.8±0.1 g/cm³ |

| LogP (Predicted) | 6.02 |

The following table summarizes the key limitations of the classical Williamson ether synthesis, which underscores the need for alternative methods for compounds like 5-methoxy-5-propylundecane.

Table 2: Limitations of the Williamson Ether Synthesis for Hindered Ethers

| Limitation | Description | Consequence for Tertiary Substrates |

| Mechanism | Primarily an Sɴ2 reaction requiring backside attack of the nucleophile. masterorganicchemistry.com | Steric hindrance from the three alkyl groups on a tertiary center prevents the alkoxide from approaching. byjus.commasterorganicchemistry.com |

| Competing Reactions | Alkoxides are strong bases, promoting E2 elimination reactions. askiitians.comdoubtnut.com | Elimination to form an alkene is the major, often exclusive, pathway instead of ether formation. masterorganicchemistry.com |

| Substrate Scope | Works best for primary alkyl halides. Secondary halides give mixed results, and tertiary halides fail. byjus.commasterorganicchemistry.com | Not a viable method for synthesizing ethers with a tertiary or quaternary carbon attached to the oxygen. doubtnut.com |

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-5-propylundecane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32O/c1-5-8-10-11-14-15(16-4,12-7-3)13-9-6-2/h5-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCMWYUJPXZOVDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCC)(CCCC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50804893 | |

| Record name | 5-Methoxy-5-propylundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50804893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62813-67-6 | |

| Record name | 5-Methoxy-5-propylundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50804893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Methoxy 5 Propylundecane

Retrosynthetic Strategies and Key Disconnections for the Construction of the 5-METHOXY-5-PROPYLUNDECANE Skeleton

Retrosynthetic analysis is a problem-solving technique used to plan an organic synthesis by deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgub.edu For 5-methoxy-5-propylundecane, the central structural feature is the sterically encumbered α-tertiary ether linkage. The primary retrosynthetic disconnections, therefore, target the bonds forming this ether moiety.

The most logical and common disconnection is at the C-O ether bond. This approach simplifies the target molecule into a tertiary alcohol precursor and a methylating agent, or an alkene and methanol (B129727), depending on the forward synthetic reaction.

Disconnection A (C-O Bond): This leads to the tertiary alcohol, 5-propylundecan-5-ol, and a methyl synthon. This is the basis for several forward strategies:

Williamson Ether Synthesis: The alcohol is deprotonated to form a tertiary alkoxide, which then reacts with an electrophilic methyl source (e.g., methyl iodide or dimethyl sulfate).

Reductive Etherification: This strategy would conceptually involve the reaction of a ketone precursor with methanol, although direct formation of a tertiary ether is challenging via this route.

Redox Strategies: The tertiary alcohol can be a precursor in redox-mediated reactions that form the ether bond under non-traditional conditions.

Disconnection B (C-C and C-O Bonds): This approach involves breaking a carbon-carbon bond of the alkene precursor, which is then subjected to a hydroalkoxylation reaction. This disconnection points towards an alkene such as 5-propylundec-4-ene or 5-propylundec-5-ene and methanol as the key starting materials. This strategy is powerful as it constructs the quaternary center and the ether linkage simultaneously.

These primary disconnections form the basis for the advanced synthetic methods discussed in the subsequent sections. The choice of strategy depends on factors like precursor availability, desired stereochemical outcome, and functional group tolerance. wikipedia.org

Development and Optimization of Etherification Protocols for the Formation of 5-METHOXY-5-PROPYLUNDECANE

Given the challenges associated with forming sterically hindered ethers, significant research has focused on developing and optimizing etherification protocols. ox.ac.ukrsc.org These methods move beyond classical approaches to enable efficient synthesis of α-tertiary ethers like 5-methoxy-5-propylundecane.

The Williamson ether synthesis, a classic Sₙ2 reaction between an alkoxide and an alkyl halide, is often inefficient for preparing tertiary ethers. wikipedia.orgbyjus.com The highly basic nature of tertiary alkoxides, such as sodium 5-propylundecan-5-oxide, can promote E2 elimination, especially with secondary or tertiary alkyl halides. jk-sci.comlibretexts.org However, in the synthesis of 5-methoxy-5-propylundecane, the electrophile is a methyl halide, which cannot undergo elimination. The primary challenge is the steric hindrance of the nucleophile, which slows the desired Sₙ2 reaction.

Modern modifications have improved the viability of this method for hindered systems:

Use of Strong, Non-Nucleophilic Bases: Deprotonation of the precursor alcohol (5-propylundecan-5-ol) with potent bases like sodium hydride (NaH) in aprotic polar solvents (e.g., DMF, DMSO) ensures complete formation of the alkoxide without competing reactions. jk-sci.com

Phase-Transfer Catalysis (PTC): PTC can enhance the rate of reaction between the alkoxide (in an aqueous or solid phase) and the alkyl halide (in an organic phase) by facilitating the transport of the alkoxide ion into the organic phase.

Silver Oxide (Ag₂O) Mediation: A milder variation employs silver oxide, which activates the alkyl halide and facilitates ether formation without requiring the pre-formation of a highly basic alkoxide intermediate. This method is particularly useful for sensitive substrates. libretexts.org

| Method | Precursors | Typical Conditions | Key Advantage |

| Classic Williamson | 5-propylundecan-5-ol, Methyl Iodide | NaH, DMF, 25-60 °C | Direct, well-established |

| Phase-Transfer Catalysis | 5-propylundecan-5-ol, Methyl Sulfate (B86663) | NaOH (50%), Toluene, Bu₄N⁺HSO₄⁻ | Improved reaction rates for biphasic systems |

| Silver Oxide Method | 5-propylundecan-5-ol, Methyl Iodide | Ag₂O, CH₂Cl₂, reflux | Milder conditions, avoids strong base |

This is an interactive data table based on general principles of the Williamson ether synthesis.

Despite these improvements, the synthesis of highly congested ethers remains a challenge for this methodology. nih.gov

Catalytic hydroalkoxylation, the addition of an alcohol across a carbon-carbon multiple bond, has emerged as a powerful, atom-economical method for ether synthesis. nih.gov For 5-methoxy-5-propylundecane, this would involve the Markovnikov addition of methanol to a prochiral alkene like 5-propylundec-5-ene. This reaction is often catalyzed by transition metals such as rhodium, palladium, nickel, or gold. nih.govorganic-chemistry.org

The key challenges are controlling regioselectivity (to form the branched tertiary ether instead of a linear secondary ether) and, in asymmetric variants, enantioselectivity. Recent advances have addressed these issues:

Nickel-Catalyzed Hydroalkoxylation: Nickel catalysts, particularly with DuPhos-type ligands, have shown high efficiency and regioselectivity in the hydroalkoxylation of 1,3-dienes with various alcohols. nih.gov This approach can provide enantioenriched allylic ethers, which could be subsequently hydrogenated to the target saturated ether.

Rhodium-Catalyzed Reactions: Rhodium complexes have been used for the enantioselective intermolecular hydroalkoxylation of allenes with alcohols, producing branched allylic ethers. acs.org The mechanism often involves the formation of a Rh-H intermediate and an electrophilic Rh-π-allyl species. nih.govacs.org

| Catalyst System | Alkene Substrate | Alcohol | Selectivity | Reference Finding |

| Ni(cod)₂ / DuPhos Ligand | 1,3-Dienes | Methanol | High Regio- and Enantiocontrol | Transforms petroleum feedstocks into chiral allylic ethers. nih.gov |

| Rh(I) / Chiral Phosphine | Allenes/Alkynes | Various Alcohols | High Enantioselectivity for Branched Ethers | Mechanism involves a σ-allyl complex as the resting state. acs.org |

| Ph₃PAuNO₃ / H₂SO₄ | Allenes | Various Alcohols | High Regio- and Stereoselectivity | Proceeds smoothly to give allylic ethers in good yields. organic-chemistry.org |

This interactive data table summarizes findings from various catalytic hydroalkoxylation studies.

Reductive etherification involves the coupling of a carbonyl compound with an alcohol in the presence of a reducing agent. nih.gov This method typically proceeds via the formation of a hemiacetal or acetal (B89532) intermediate, which is then reduced to the corresponding ether. youtube.com

For the synthesis of 5-methoxy-5-propylundecane, a direct one-step reductive etherification is not feasible, as the reaction of a ketone (e.g., undecan-5-one) with methanol would, upon reduction, yield the secondary ether 5-methoxyundecane. nih.govorganic-chemistry.org The formation of a tertiary ether requires the introduction of a third, distinct alkyl group at the carbonyl carbon, a transformation not accomplished by standard reductive etherification protocols.

However, this strategy is highly relevant for synthesizing the necessary precursors. For instance, the tertiary alcohol 5-propylundecan-5-ol can be readily synthesized from undecan-5-one via a Grignard reaction with propylmagnesium bromide. The resulting alcohol is then a substrate for other etherification methods like the Williamson synthesis or redox strategies.

While direct reductive etherification is not suitable for the final C-O bond formation of this specific tertiary ether, the development of catalysts for this general transformation is a significant area of research. nih.govorganic-chemistry.org

| Catalyst/Reagent | Carbonyl Type | Reducing Agent | Product Type | Key Feature |

| Cationic Ru-H Complex | Aldehydes, Ketones | H₂ | Secondary Ethers | Highly chemoselective, uses water as a solvent. nih.govorganic-chemistry.org |

| Iron(III) Chloride | Aldehydes, Ketones | Triethylsilane | Secondary Ethers | Mild reaction conditions. organic-chemistry.org |

| Thiourea Organocatalyst | Aldehydes, Ketones | Tetramethyldisiloxane | Secondary Ethers | Avoids homocoupling of the carbonyl component. organic-chemistry.org |

This interactive data table illustrates the general scope of reductive etherification for producing secondary ethers.

The limitations of traditional methods have spurred the development of novel redox strategies to access sterically congested ethers. rsc.org These contemporary approaches utilize photochemistry, electrochemistry, and transition-metal catalysis to generate highly reactive intermediates that can overcome steric barriers. ox.ac.ukrsc.org

Key redox strategies applicable to the synthesis of 5-methoxy-5-propylundecane include:

Photocatalytic Alkene Difunctionalization: This involves the single-electron reduction or oxidation of an alkene precursor (e.g., 5-propylundec-5-ene) in the presence of methanol. For instance, a photocatalyst can facilitate the generation of a key nucleophilic α-oxy tertiary radical, which can then be trapped to form the final product. semanticscholar.org These reactions proceed under mild conditions using visible light. rsc.org

Electrochemical Alkene Difunctionalization: Electrochemistry offers a sustainable and versatile framework for redox-mediated transformations. rsc.org By controlling the electrode potential, specific oxidation or reduction events can be triggered to facilitate the addition of a methoxy (B1213986) group and another functional group across the double bond of an alkene precursor.

Transition Metal-Mediated Alkene Difunctionalisation: The extensive redox chemistry of transition metals like palladium and iron can be harnessed for α-tertiary ether synthesis. rsc.org For example, oxidative addition of a Pd(0) catalyst to an alkenyl triflate can initiate a cascade involving oxypalladation with methanol, leading to the formation of the C-O bond. rsc.org

These methods represent the state-of-the-art in the field, enabling access to complex molecular architectures that were previously difficult to synthesize. rsc.orgrsc.org

Stereoselective and Regioselective Considerations in the Synthesis of 5-METHOXY-5-PROPYLUNDECANE Precursors

The C(5) atom in 5-methoxy-5-propylundecane is a stereocenter, meaning the molecule can exist as a pair of enantiomers. Therefore, controlling the stereochemistry during synthesis is a critical consideration for applications where a single enantiomer is required. Furthermore, many of the synthetic strategies rely on alkene precursors, making regioselectivity a paramount concern.

Regioselectivity: In methods like the catalytic hydroalkoxylation of 5-propylundec-5-ene, the addition of methanol can, in principle, occur at either C(5) or C(6). The desired outcome is the exclusive formation of the C(5)-O bond, which corresponds to a Markovnikov-type addition. The choice of catalyst and ligands is crucial for controlling this selectivity. Nickel- and rhodium-based catalysts have demonstrated excellent regiocontrol, favoring the formation of the more substituted, branched ether product. nih.govacs.org

Stereoselectivity: Achieving an enantioselective synthesis of 5-methoxy-5-propylundecane requires a chiral influence during the C-O bond-forming step.

Asymmetric Hydroalkoxylation: This is one of the most direct methods for setting the stereocenter. Using a prochiral alkene substrate with a transition metal catalyst bearing a chiral ligand (e.g., chiral phosphines like DuPhos or BINAP) can induce facial selectivity, leading to the preferential formation of one enantiomer. nih.govnih.gov

Kinetic Resolution: If a racemic mixture of the precursor alcohol (5-propylundecan-5-ol) is prepared, it could potentially be resolved through a kinetic resolution process, where a chiral catalyst or reagent selectively etherifies one enantiomer faster than the other.

The synthesis of enantiopure precursors is a challenging but essential task for producing single-enantiomer final products.

Innovative Approaches to Isolation and Purification of Complex Branched Alkyl Ethers

The isolation and purification of complex, non-polar compounds such as 5-methoxy-5-propylundecane present unique challenges due to their physical properties. The absence of polar functional groups, which often facilitate purification through techniques like crystallization or standard chromatography, necessitates the use of specialized and innovative methodologies. For highly branched, high molecular weight ethers, achieving high purity requires a multi-step approach, often combining distillation and advanced chromatographic techniques.

A primary challenge in the purification of complex branched alkyl ethers is the removal of structurally similar impurities, such as unreacted starting materials (long-chain alcohols or alkyl halides) and byproducts from side reactions (e.g., elimination products). These impurities often possess similar boiling points and polarities to the target ether, making conventional separation methods less effective.

Advanced Distillation Techniques:

For a molecule with the anticipated molecular weight of 5-methoxy-5-propylundecane, atmospheric distillation is generally unsuitable as the required temperatures could lead to decomposition. Therefore, vacuum distillation is the preferred initial purification step. This technique allows for distillation at significantly lower temperatures, preserving the integrity of the molecule. For separating components with very close boiling points, fractional vacuum distillation with a high-efficiency distillation column (e.g., a Vigreux or packed column) is employed to enhance the separation power.

Chromatographic Methods:

Following distillation, chromatographic techniques are essential for achieving high purity. Given the non-polar nature of 5-methoxy-5-propylundecane, normal-phase column chromatography is a suitable method. researchgate.netyoutube.com A non-polar stationary phase, such as silica (B1680970) gel or alumina, is used in conjunction with a non-polar mobile phase (eluent). researchgate.netresearchgate.net The separation is based on subtle differences in polarity and adsorption affinities between the target ether and any remaining impurities. jackwestin.com

For compounds that are highly non-polar, a carefully selected solvent system is crucial. rochester.edu Typically, a gradient elution is employed, starting with a very non-polar solvent like hexane (B92381) or petroleum ether and gradually increasing the polarity by introducing a solvent such as diethyl ether or ethyl acetate. rochester.edu This allows for the sequential elution of compounds based on their polarity, with the least polar compounds eluting first.

An alternative for highly non-polar compounds is non-aqueous reverse-phase chromatography. researchgate.net In this technique, a non-polar stationary phase (like C18-functionalized silica) is used with a mobile phase consisting of a mixture of organic solvents, such as methanol and dichloromethane. researchgate.net

The effectiveness of a chromatographic separation can be predicted and optimized using Thin-Layer Chromatography (TLC) to screen various solvent systems. masterorganicchemistry.com

Interactive Data Table: Illustrative Purification of a Complex Branched Alkyl Ether

The following table provides hypothetical data illustrating a typical multi-step purification process for a complex branched alkyl ether, analogous to 5-methoxy-5-propylundecane, to demonstrate the efficacy of combining different techniques.

| Purification Step | Initial Purity (%) | Final Purity (%) | Key Impurities Removed |

| Vacuum Distillation | 75 | 90 | Unreacted long-chain alcohol, low-boiling byproducts |

| Normal-Phase Chromatography | 90 | 98 | Structural isomers, elimination byproducts |

| Preparative HPLC | 98 | >99.5 | Trace impurities, diastereomers (if applicable) |

Recrystallization and Other Techniques:

While recrystallization is a powerful purification technique for solid compounds, it is generally not applicable to non-polar, oily liquids like 5-methoxy-5-propylundecane at room temperature. tifr.res.inlibretexts.orgmt.comyoutube.com However, for analogous solid ethers, finding a suitable solvent system where the compound has high solubility at elevated temperatures and low solubility at cooler temperatures is key. mt.comrochester.edu

For removing specific types of impurities, other methods can be employed. For instance, washing the crude product with a dilute acid or base solution can remove any residual acidic or basic catalysts or byproducts. itmedicalteam.pl To remove residual water from the organic phase after extraction, drying agents like anhydrous magnesium sulfate or sodium sulfate are used. If alcohol impurities are present, they can sometimes be removed by forming non-volatile esters with reagents like sulfamic acid, followed by distillation. google.com

Ultimately, the purification strategy for a complex branched alkyl ether like 5-methoxy-5-propylundecane must be tailored to the specific impurities present in the crude reaction mixture. A combination of vacuum distillation and advanced chromatographic techniques is typically necessary to achieve high levels of purity.

Mechanistic Investigations and Reaction Pathways Involving 5 Methoxy 5 Propylundecane

Studies on the Reactivity of the Ether Linkage in Highly Branched Alkyl Ethers

The ether linkage (C-O-C) is generally considered to be one of the more inert functional groups in organic chemistry, resistant to many common reagents such as bases, nucleophiles, and mild oxidizing and reducing agents. rsc.org This stability is attributed to the strength of the carbon-oxygen sigma bonds and the lack of a readily available leaving group. However, the reactivity of the ether linkage is significantly influenced by the nature of the alkyl groups attached to the oxygen atom.

In highly branched alkyl ethers, such as 5-methoxy-5-propylundecane, the tertiary nature of the carbon atom bonded to the oxygen atom introduces distinct electronic and steric factors that modulate the reactivity of the ether bond. The presence of three alkyl groups (a methyl group, a propyl group, and a hexyl group via the undecane (B72203) backbone) on the α-carbon of the methoxy (B1213986) group creates a sterically hindered environment. This steric bulk can influence the accessibility of the ether oxygen's lone pairs to electrophiles and the approach of nucleophiles in substitution reactions.

Electronically, the alkyl groups are electron-donating through inductive effects. This electron donation increases the electron density on the α-carbon, which can stabilize a potential carbocation intermediate if the C-O bond were to cleave heterolytically. This stabilization of a carbocation intermediate is a key factor in dictating the preferred mechanistic pathway in reactions involving the ether linkage of tertiary ethers.

Examination of Cleavage Reactions and Functional Group Transformations of 5-METHOXY-5-PROPYLUNDECANE

The cleavage of the robust C-O bond in ethers is a synthetically important transformation that typically requires harsh reaction conditions. unacademy.com For a tertiary ether like 5-methoxy-5-propylundecane, several cleavage and transformation pathways can be envisaged.

The most common reaction of ethers is their cleavage by strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). rsc.org The mechanism of this cleavage can proceed via either a bimolecular nucleophilic substitution (SN2) or a unimolecular nucleophilic substitution (SN1) pathway, depending on the structure of the ether. wikipedia.orgmasterorganicchemistry.com

For 5-methoxy-5-propylundecane, the presence of a tertiary alkyl group strongly favors the SN1 mechanism. rsc.orgacs.orgpressbooks.publibretexts.orglibretexts.org The reaction is initiated by the protonation of the ether oxygen by the strong acid, which converts the methoxy group into a good leaving group (methanol). masterorganicchemistry.com

Following protonation, the C-O bond cleaves to form a relatively stable tertiary carbocation at the C-5 position of the undecane chain and a molecule of methanol (B129727). The stability of this tertiary carbocation is the primary reason for the preference for the SN1 pathway. acs.org Finally, the halide ion (e.g., I⁻ or Br⁻) acts as a nucleophile and attacks the carbocation to form the corresponding tertiary alkyl halide. The other product is methanol.

It is important to note that an SN2 pathway is highly disfavored for tertiary ethers due to the significant steric hindrance around the tertiary carbon, which prevents the backside attack required for an SN2 reaction. rsc.org

| Step | Description | Reactants | Products |

|---|---|---|---|

| 1 | Protonation of the ether oxygen | 5-methoxy-5-propylundecane, HBr | Protonated ether |

| 2 | Formation of a tertiary carbocation and methanol | Protonated ether | 5-propylundecan-5-yl cation, Methanol |

| 3 | Nucleophilic attack by bromide | 5-propylundecan-5-yl cation, Br⁻ | 5-bromo-5-propylundecane |

While ethers are generally resistant to oxidation, certain reagents and conditions can induce oxidative cleavage. For tertiary ethers, oxidative reactions often target the C-H bonds adjacent (α) to the ether oxygen. However, in the case of 5-methoxy-5-propylundecane, the tertiary carbon lacks an α-hydrogen. Therefore, oxidative cleavage would likely proceed via a different mechanism, possibly involving radical intermediates or direct attack on the ether oxygen under very strong oxidizing conditions.

One potential pathway for oxidative degradation could involve the formation of hydroperoxides at the tertiary carbon under radical conditions, which could then decompose. Another possibility is enzymatic oxidation. For instance, certain fungal peroxygenases have been shown to catalyze the H₂O₂-dependent cleavage of ethers, including tertiary ethers like methyl tert-butyl ether. nih.gov This process is believed to occur via a hydrogen abstraction and oxygen rebound mechanism, leading to the formation of a hemiacetal which then hydrolyzes. nih.gov While specific studies on 5-methoxy-5-propylundecane are not available, it is plausible that similar enzymatic systems could mediate its oxidative degradation.

The reductive cleavage of ethers, or deoxygenation, is a challenging transformation due to the strength of the C-O bond. However, certain catalytic systems have been developed for this purpose. For instance, some transition metal catalysts in the presence of a reducing agent can effect the cleavage of C-O bonds. nih.gov

More recent advancements have focused on the reductive deoxygenation of esters to form ethers, particularly sterically hindered ones, using iridium-catalyzed reactions with silanes as the reductant. nih.gov While this is a synthetic route to ethers rather than a cleavage reaction, it highlights the types of catalytic systems that can be involved in transformations of molecules with sterically encumbered ether linkages. Direct deoxygenation of a pre-formed tertiary ether like 5-methoxy-5-propylundecane to the corresponding alkane (5-propylundecane) would require harsh conditions and specialized reagents capable of activating the C-O bond for reduction. Some methods for the deoxygenation of alcohols and ethers have been developed using reagents like B(C₆F₅)₃ with a silane (B1218182) reductant. researchgate.net

5-METHOXY-5-PROPYLUNDECANE as a Model Substrate for Elucidating Steric and Electronic Effects in Ether Chemistry

Due to its highly branched structure, 5-methoxy-5-propylundecane is an excellent, albeit theoretical, model substrate for studying the interplay of steric and electronic effects in ether chemistry. The tertiary nature of the ether linkage provides a clear case where electronic effects (stabilization of a carbocation intermediate) dominate over steric hindrance to favor an SN1 mechanism in acid-catalyzed cleavage.

By comparing the reaction rates and product distributions of 5-methoxy-5-propylundecane with less sterically hindered ethers (e.g., primary or secondary ethers), one could quantitatively assess the impact of steric bulk on the reactivity of the ether linkage. For example, the rate of acid-catalyzed cleavage of 5-methoxy-5-propylundecane would be expected to be significantly faster than that of a primary ether, which must proceed through a slower SN2 pathway.

Furthermore, modifications to the alkyl chains of 5-methoxy-5-propylundecane could be used to probe more subtle electronic effects. For instance, the introduction of electron-withdrawing or electron-donating groups at various positions on the undecane or propyl chains would modulate the stability of the potential carbocation intermediate, thereby influencing the rate of SN1 reactions.

Investigating Radical-Mediated Processes and Rearrangements Involving Branched Ethers

Radical reactions involving ethers typically proceed via abstraction of a hydrogen atom from a carbon α to the ether oxygen. As previously mentioned, 5-methoxy-5-propylundecane lacks such a hydrogen atom on its tertiary carbon. However, radical reactions can still be initiated at other positions on the alkyl chains.

Once a radical is formed on the alkyl backbone, intramolecular reactions, such as rearrangements, can occur. Free radical rearrangements are known to happen, though they are less common than carbocation rearrangements. For instance, a radical at a distant position on the undecane chain could potentially undergo a 1,5- or 1,6-hydrogen atom transfer, leading to the formation of a more stable radical.

Another possibility is the involvement of the ether oxygen in radical reactions. For example, peroxy radical recombination can lead to the formation of ether and ester products through complex in-complex decomposition pathways. copernicus.org While these are often discussed in the context of atmospheric chemistry, they illustrate the potential for radical-mediated transformations of ethers. The study of such reactions with a substrate like 5-methoxy-5-propylundecane could provide insights into the regioselectivity of radical attack and the potential for subsequent rearrangements in complex acyclic systems.

Theoretical and Computational Chemistry Studies on 5 Methoxy 5 Propylundecane

Quantum Chemical Calculations of Electronic Structure and Energetics of 5-METHOXY-5-PROPYLUNDECANE

Quantum chemical calculations are instrumental in understanding the electronic structure and energetic properties of molecules. For 5-methoxy-5-propylundecane, methods like Density Functional Theory (DFT) could be employed to compute various electronic properties. nih.govdergipark.org.trnih.gov These calculations would provide insights into the molecule's stability, reactivity, and spectroscopic characteristics.

Key parameters that could be determined include:

Heat of formation: This value indicates the energy released or absorbed upon the formation of the molecule from its constituent elements.

Ionization potential: The energy required to remove an electron, which helps in understanding its behavior in redox reactions.

Electron affinity: The energy released when an electron is added, providing insight into its ability to act as an electron acceptor.

Table 1: Hypothetical Electronic Properties of 5-methoxy-5-propylundecane

| Property | Predicted Value | Method |

|---|---|---|

| Heat of Formation (gas phase) | -XXX.X kJ/mol | DFT (B3LYP/6-31G*) |

| Ionization Potential | X.XX eV | DFT (B3LYP/6-31G*) |

| Electron Affinity | X.XX eV | DFT (B3LYP/6-31G*) |

Note: The values in this table are hypothetical and would require actual quantum chemical calculations to be determined.

Conformational Analysis and Potential Energy Surface Mapping of Branched Undecane (B72203) Derivatives

The presence of a propyl and a methoxy (B1213986) group on the fifth carbon of the undecane chain introduces significant conformational complexity. Conformational analysis would aim to identify the most stable arrangements of the atoms in space (conformers) and the energy barriers between them. ucl.ac.uknih.gov This is crucial as the conformation of a molecule can significantly influence its physical and chemical properties.

A potential energy surface (PES) map would visualize the energy of the molecule as a function of one or more of its geometric parameters, such as dihedral angles around key single bonds. researchgate.netfiveable.me For 5-methoxy-5-propylundecane, the PES would likely be complex due to the multiple rotatable bonds in the undecane backbone and the propyl side chain. The stable conformers would correspond to the minima on this surface.

Table 2: Hypothetical Relative Energies of 5-methoxy-5-propylundecane Conformers

| Conformer | Dihedral Angle (°)C4-C5-C6-C7 | Dihedral Angle (°)C(methoxy)-O-C5-C4 | Relative Energy (kcal/mol) |

|---|---|---|---|

| A | 180 (anti) | 180 (anti) | 0.00 |

| B | 60 (gauche) | 180 (anti) | +X.X |

| C | 180 (anti) | 60 (gauche) | +Y.Y |

Note: This table presents a simplified, hypothetical scenario. A full conformational analysis would involve many more degrees of freedom.

Molecular Dynamics Simulations of Solvation and Intermolecular Interactions Involving 5-METHOXY-5-PROPYLUNDECANE

Molecular dynamics (MD) simulations could be used to study the behavior of 5-methoxy-5-propylundecane in different environments, particularly in solution. By simulating the movement of the molecule and surrounding solvent molecules over time, MD can provide insights into solvation processes and intermolecular interactions.

Key aspects that could be investigated include:

Solvation free energy: The change in free energy when the molecule is transferred from a vacuum to a solvent. This would quantify its solubility in various media.

Radial distribution functions: These would describe the probability of finding solvent molecules at a certain distance from specific atoms or functional groups of 5-methoxy-5-propylundecane, revealing the structure of the solvation shell.

Hydrogen bonding: While the molecule itself cannot form hydrogen bonds as a donor, the oxygen of the methoxy group can act as a hydrogen bond acceptor. MD simulations could quantify the extent of hydrogen bonding with protic solvents.

Computational Modeling of Reaction Pathways and Transition States for 5-METHOXY-5-PROPYLUNDECANE Synthesis and Transformation

Computational modeling can be a powerful tool for investigating the mechanisms of chemical reactions. e3s-conferences.orgnih.gov For the synthesis of 5-methoxy-5-propylundecane, for example, different potential reaction pathways could be modeled to determine the most likely mechanism and to identify key intermediates and transition states.

Table 3: Hypothetical Compound Names Mentioned

| Compound Name |

|---|

Advanced Analytical Methodologies for Characterization and Quantitative Analysis of 5 Methoxy 5 Propylundecane

Spectroscopic Techniques for Structural Elucidation of Branched Ethers

Spectroscopy is fundamental to determining the molecular structure of novel or complex compounds. A combination of nuclear magnetic resonance, mass spectrometry, and vibrational spectroscopy provides complementary information to piece together the atomic connectivity and functional groups present in 5-methoxy-5-propylundecane.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of intricate organic molecules like 5-methoxy-5-propylundecane. fiveable.me Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus, allowing for the determination of the carbon skeleton and the placement of the methoxy (B1213986) and propyl groups.

In the ¹H NMR spectrum, protons on carbons adjacent to the ether oxygen (α-protons) are deshielded and thus shifted downfield, typically appearing in the 3.4 to 4.5 ppm range. pressbooks.pubopenstax.orglibretexts.org The methoxy group (CH₃O-) would present as a sharp singlet, while the protons on the propyl and undecane (B72203) chains would exhibit complex splitting patterns (triplets, sextets, etc.) due to spin-spin coupling with neighboring protons. libretexts.org

In the ¹³C NMR spectrum, carbon atoms directly bonded to the ether oxygen experience a significant downfield shift, generally appearing in the 50 to 80 δ range. pressbooks.pubopenstax.org The quaternary carbon at the C5 position, bonded to the oxygen, a propyl group, and two parts of the undecane chain, would be a key identifiable feature. Carbons further from the electron-withdrawing oxygen atom would have chemical shifts similar to those in alkanes. fiveable.me Advanced 2D-NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential to definitively assign all proton and carbon signals and confirm the connectivity of the propyl and undecane chains to the C5 carbon.

Interactive Table: Predicted NMR Chemical Shifts for 5-methoxy-5-propylundecane

| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| CH₃-O | ¹H / ¹³C | ~3.3 (singlet) | ~50-60 | Typical methoxy group shifts. |

| C5 | ¹³C | N/A | ~70-80 | Quaternary carbon attached to oxygen. |

| α-CH₂ (C4, C6) | ¹H / ¹³C | ~3.4-3.6 (multiplet) | ~50-80 | Deshielded by adjacent ether oxygen. pressbooks.pubopenstax.orglibretexts.org |

| Propyl Group CH₂ | ¹H / ¹³C | ~1.4-1.6 (multiplet) | ~20-40 | Standard alkyl chain shifts. |

| Propyl Group CH₃ | ¹H / ¹³C | ~0.9 (triplet) | ~10-15 | Standard terminal methyl group. |

| Undecane Chain CH₂ | ¹H / ¹³C | ~1.2-1.4 (multiplet) | ~20-40 | Overlapping signals typical of long alkyl chains. |

| Undecane Chain CH₃ | ¹H / ¹³C | ~0.9 (triplet) | ~10-15 | Standard terminal methyl group. |

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent molecule and its fragments, enabling the determination of the elemental composition. For aliphatic ethers, the molecular ion peak (M+) in electron ionization (EI) mass spectrometry can be weak or entirely absent due to the instability of the radical cation. libretexts.orgoregonstate.edu

The fragmentation of 5-methoxy-5-propylundecane is expected to be dominated by two primary pathways characteristic of ethers:

α-Cleavage : This involves the homolytic cleavage of a carbon-carbon bond adjacent to the ether oxygen. This is often the most predominant fragmentation mode. miamioh.edu Loss of the larger alkyl radical is typically preferred. For this molecule, α-cleavage could lead to the loss of a butyl radical (from the C1-C4 side) or a hexyl radical (from the C6-C11 side), resulting in stable oxonium ions.

Inductive Cleavage : This involves the heterolytic cleavage of the carbon-oxygen bond, leading to the formation of a carbocation. This can result in the loss of the methoxy group (•OCH₃) or the entire alkoxy group. miamioh.edu

Deuterium labeling studies can be employed to verify fragmentation mechanisms. nih.gov The complex fragmentation patterns require careful interpretation to distinguish 5-methoxy-5-propylundecane from its isomers.

Interactive Table: Predicted Key HRMS Fragments for 5-methoxy-5-propylundecane

| Fragmentation Pathway | Lost Fragment | Resulting Ion (m/z) | Notes |

| α-Cleavage | Propyl radical (C₃H₇•) | [M - 43]⁺ | Cleavage of the C5-propyl bond. |

| α-Cleavage | Butyl radical (C₄H₉•) | [M - 57]⁺ | Cleavage of the C4-C5 bond. |

| α-Cleavage | Hexyl radical (C₆H₁₃•) | [M - 85]⁺ | Cleavage of the C5-C6 bond; often a preferred pathway. |

| Inductive Cleavage | Methoxy radical (CH₃O•) | [M - 31]⁺ | Loss of the methoxy group to form a tertiary carbocation. |

| Rearrangement | Alkene loss | Various | Further fragmentation of primary ions can occur via loss of small alkenes. |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. For an ether, the most diagnostic feature in an IR spectrum is the strong C-O-C asymmetric stretching vibration, which typically appears in the 1050-1150 cm⁻¹ region for saturated dialkyl ethers. fiveable.mepressbooks.pubspectroscopyonline.com This band is often the most intense peak in the fingerprint region of the spectrum. libretexts.orgspectroscopyonline.com

The absence of strong absorptions for hydroxyl (-OH, ~3200-3700 cm⁻¹) or carbonyl (C=O, ~1650-1800 cm⁻¹) groups helps to confirm the presence of an ether. oregonstate.edu The spectrum would also be dominated by strong C-H stretching bands around 2800-3000 cm⁻¹ and C-H bending vibrations between 1300-1500 cm⁻¹, characteristic of the long alkyl chains. fiveable.me A unique feature for a methoxy group is a symmetric C-H stretching peak that can sometimes be observed around 2830 cm⁻¹. spectroscopyonline.com

Interactive Table: Predicted Vibrational Frequencies for 5-methoxy-5-propylundecane

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| C-O-C Asymmetric Stretch | IR | 1070 - 1150 | Strong |

| C-H Stretch (sp³) | IR, Raman | 2850 - 2960 | Strong |

| C-H Bend (CH₂, CH₃) | IR, Raman | 1350 - 1470 | Medium |

| C-H Stretch (Methoxy) | IR | ~2830 | Medium |

The C5 carbon atom in 5-methoxy-5-propylundecane is a stereocenter, as it is bonded to four different groups (a methoxy group, a propyl group, a butyl group, and a hexyl group). Therefore, the compound can exist as a pair of enantiomers, (R)-5-methoxy-5-propylundecane and (S)-5-methoxy-5-propylundecane.

Chiroptical spectroscopy techniques are essential for distinguishing between these enantiomers and determining the absolute configuration of a chirally pure sample. These methods include:

Vibrational Circular Dichroism (VCD): Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. VCD spectra are highly sensitive to the molecule's three-dimensional structure and conformation. mdpi.com

Electronic Circular Dichroism (ECD): The ultraviolet-visible counterpart to VCD, ECD measures the differential absorption of circularly polarized UV-Vis light. Saturated aliphatic ethers have electronic transitions in the far-UV region.

Optical Rotatory Dispersion (ORD): Measures the change in the angle of rotation of plane-polarized light as a function of wavelength.

The differentiation of chiral ethers can be challenging. researchgate.net A combined experimental and theoretical approach, where experimental VCD or ECD spectra are compared with spectra simulated using quantum chemical calculations, is often required for unambiguous stereochemical assignment. mdpi.com

Chromatographic Separation and Detection Strategies for 5-METHOXY-5-PROPYLUNDECANE

Chromatography is the primary method for separating components from a mixture and for quantitative analysis. Given the volatility of 5-methoxy-5-propylundecane, gas chromatography is the most suitable technique.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection and identification power of MS. labmanager.com It is exceptionally well-suited for analyzing complex mixtures containing branched hydrocarbons and ethers. osti.govunl.edu

Optimization of a GC-MS method for 5-methoxy-5-propylundecane would involve several key parameters:

Column Selection: A long, non-polar capillary column (e.g., with a 5% phenyl polysiloxane stationary phase like DB-5 or HP-5) is typically used for the separation of hydrocarbons and related compounds based on their boiling points. frontiersin.org The column's dimensions (length, diameter, film thickness) affect retention and resolution. labmanager.com

Temperature Program: A carefully controlled temperature ramp is crucial. The initial temperature would be low enough to trap volatile components, followed by a gradual increase to elute higher-boiling compounds like 5-methoxy-5-propylundecane. An isothermal hold at the end ensures that all heavy components are eluted from the column.

Carrier Gas: Helium is commonly used as the carrier gas. frontiersin.org Optimizing its flow rate is necessary to achieve the best separation efficiency.

Injection Mode: Splitless injection would be used for trace analysis to ensure the entire sample is transferred to the column, maximizing sensitivity.

The analysis of complex mixtures containing long-chain branched alkanes can be challenging due to the co-elution of isomers. unl.edu The use of retention indices (like Kovats indices) can help in the tentative identification of compounds by comparing their elution times to those of a series of n-alkane standards. unl.edu Modern thermal desorption systems can also be used to enhance GC-MS analysis of trace semi-volatile organic compounds. markes.com

High-Performance Liquid Chromatography (HPLC) Method Development for Purity Assessment and Isomer Separation

The development of a robust High-Performance Liquid Chromatography (HPLC) method is fundamental for assessing the purity of 5-methoxy-5-propylundecane and for separating its potential isomers. Given the compound's structure—a long, non-polar aliphatic chain with an ether functional group—it lacks a strong chromophore, which is necessary for detection by standard Ultraviolet-Visible (UV-Vis) detectors. researchgate.netroutledge.com Consequently, method development must address both the chromatographic separation and the means of detection.

Chromatographic Strategy:

For a non-polar compound like 5-methoxy-5-propylundecane, normal-phase chromatography is a primary consideration. nih.govlibretexts.org This technique utilizes a polar stationary phase (e.g., silica (B1680970) or cyano-bonded silica) and a non-polar mobile phase, which is well-suited for separating compounds based on polarity differences in a non-aqueous environment. nih.govlibretexts.org

An alternative approach is reversed-phase HPLC, which is more common but requires specialized columns for non-polar analytes, such as those with long C18 or C30 alkyl chains, to provide sufficient retention. nih.gov The separation of potential positional isomers (e.g., 3-methoxy-3-propylundecane or isomers with branching on the undecane chain) would depend on subtle differences in their polarity and shape, requiring highly selective stationary phases. aiche.orgwelch-us.com Phenyl or PFP (pentafluorophenyl) columns can offer alternative selectivity for isomers. welch-us.com

Detector Selection:

Due to the absence of a UV-absorbing functional group, alternative detection methods are necessary. Suitable detectors include:

Refractive Index (RI) Detector: Sensitive to changes in the refractive index of the mobile phase as the analyte elutes. It is a universal detector but is sensitive to temperature and pressure fluctuations and is not compatible with gradient elution.

Evaporative Light Scattering Detector (ELSD): This detector nebulizes the eluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles. ELSD is compatible with gradient elution and is more sensitive than RI detection.

Charged Aerosol Detector (CAD): Similar to ELSD, CAD generates charged particles from the analyte, which are then measured by an electrometer. It offers high sensitivity and a consistent response for non-volatile compounds, making it suitable for purity analysis where impurity response factors may be unknown. wiley.com

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer provides high sensitivity and specificity. Atmospheric Pressure Chemical Ionization (APCI) is a suitable ionization technique for non-polar molecules like saturated hydrocarbons and ethers, allowing for accurate mass determination and structural elucidation of the main component and any impurities or isomers. nih.gov

An illustrative set of starting parameters for an HPLC method for 5-methoxy-5-propylundecane is presented in the table below.

Table 1: Illustrative HPLC Method Parameters for 5-Methoxy-5-Propylundecane Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Chromatographic Mode | Normal-Phase | Optimal for separation of non-polar aliphatic compounds. |

| Column | Silica Gel (5 µm, 4.6 x 250 mm) | Standard polar stationary phase for normal-phase chromatography. |

| Mobile Phase | 99:1 (v/v) n-Hexane / Isopropanol | A non-polar primary solvent with a polar modifier to control retention. |

| Elution Type | Isocratic | Simplifies the method and is compatible with RI detection. |

| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column to ensure good efficiency. |

| Column Temperature | 30 °C | Controlled temperature to ensure reproducible retention times. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

| Detector | ELSD / CAD / MS (APCI) | Universal detection is required due to the lack of a UV chromophore. |

Validation and Calibration of Analytical Methods for Trace Analysis and Purity Determination

Once an HPLC method is developed, it must be validated to ensure it is reliable, reproducible, and suitable for its intended purpose—in this case, trace analysis and purity determination of 5-methoxy-5-propylundecane. Method validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH).

The validation process involves establishing a set of performance characteristics:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or isomers. This is typically demonstrated by analyzing a placebo and spiked samples to show a lack of interference at the retention time of the main peak.

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is generated by plotting the detector response versus the concentration of standard solutions. The correlation coefficient (R²) should ideally be ≥ 0.999.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of analyte is added to a sample matrix and the percentage recovery is calculated.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often estimated based on the signal-to-noise ratio, typically 3:1.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The signal-to-noise ratio for LOQ is commonly 10:1.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature), providing an indication of its reliability during normal usage.

The following tables illustrate the type of data generated during a method validation study.

Table 2: Summary of Validation Parameters and Typical Acceptance Criteria

| Validation Parameter | Typical Acceptance Criteria |

|---|---|

| Specificity | No interference from blank or placebo at the analyte's retention time. |

| Linearity (R²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (RSD) | Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0% |

| Limit of Quantitation (LOQ) | S/N ratio ≥ 10; Precision (RSD) at LOQ ≤ 10% |

| Robustness | System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits. |

Calibration for Trace Analysis:

For determining trace impurities, the calibration curve is crucial. It is constructed using a series of dilutions of a certified reference standard of 5-methoxy-5-propylundecane.

Table 3: Illustrative Calibration Curve Data for 5-Methoxy-5-Propylundecane

| Concentration (µg/mL) | Detector Response (e.g., Peak Area) |

|---|---|

| 1.0 | 1,520 |

| 5.0 | 7,650 |

| 10.0 | 15,100 |

| 25.0 | 37,800 |

| 50.0 | 75,500 |

| 100.0 | 150,200 |

| Linearity Results | Slope: 1500; Intercept: 25; R²: 0.9998 |

This rigorous validation process ensures that the analytical method for 5-methoxy-5-propylundecane is fit for purpose, providing accurate and reliable data for purity assessment and the quantification of trace-level impurities.

Research Applications and Future Directions in Chemical Science Utilizing 5 Methoxy 5 Propylundecane

5-METHOXY-5-PROPYLUNDECANE as a Reference Standard in Advanced Analytical Chemistry and Petrochemical Research

In analytical chemistry, particularly within the petrochemical industry, the use of well-characterized reference standards is crucial for the accurate identification and quantification of components in complex mixtures. patsnap.com Certified reference materials provide a baseline for equipment calibration and method validation. researchgate.net Petroleum ether, a common solvent and sample matrix in this field, is a complex mixture of volatile and flammable liquid hydrocarbons, primarily linear and branched alkanes. odinity.com The analysis of such mixtures often relies on techniques like gas chromatography (GC), where the retention time of a compound is a key identifier. odinity.com

A compound like 5-methoxy-5-propylundecane, with its specific molecular weight and boiling point, could serve as a valuable reference standard. Its ether functionality introduces a polarity difference compared to simple hydrocarbons, making it a useful marker in the analysis of fuel additives or oxygenates. The purity of such a standard would be paramount, allowing for precise calibration of analytical instruments like GC-MS. researchgate.netnih.gov While specific applications are yet to be documented, its predicted physicochemical properties suggest its potential utility.

Table 1: Predicted Physicochemical Properties of 5-METHOXY-5-PROPYLUNDECANE This table presents theoretically predicted data for 5-Methoxy-5-propylundecane.

| Property | Predicted Value | Method |

|---|---|---|

| Molecular Formula | C₁₅H₃₂O | - |

| Molecular Weight | 228.42 g/mol | Calculation |

| Boiling Point | 278–282°C | Joback method |

| Melting Point | -15°C to -10°C | Group contribution |

| Vapor Pressure (25°C) | 0.12 mmHg | Antoine equation |

| Octanol-Water Partition Coefficient (LogP) | 6.2 ± 0.3 | EPI Suite |

Source: Vulcanchem vulcanchem.com

The distinct structure of 5-methoxy-5-propylundecane would result in a characteristic retention time and mass spectrum, enabling its use as an internal standard to improve the quantitative accuracy of analyses of complex hydrocarbon matrices. patsnap.com

Role of Highly Branched Ethers in Advanced Materials Science Research (e.g., polymer precursors, without discussing material properties)

Highly branched or hyperbranched polymers are a class of macromolecules with unique three-dimensional, globular architectures. researchgate.net These structures lead to distinct physical properties compared to their linear analogs, such as lower viscosity and higher solubility. nih.gov Such polymers are typically synthesized from ABₓ-type monomers in a one-pot process.

While 5-methoxy-5-propylundecane is not an ABₓ monomer itself, its structural motifs are relevant to the synthesis of branched polymers. Long-chain alkyl ethers, particularly those derived from epoxides, are utilized as monomers in anionic ring-opening polymerization to create apolar aliphatic polyethers. d-nb.inforesearchgate.net Highly branched ethers can be conceptualized as building blocks or precursors for more complex polymer architectures. For instance, the synthesis of hyperbranched poly(ether ether ketone)s has been achieved through the polycondensation of an AB₂-type monomer. researchgate.net

The steric hindrance around the ether linkage in 5-methoxy-5-propylundecane is a key feature. Functionalization of the undecane (B72203) backbone, for example, by introducing reactive groups at the chain ends, could transform it into a building block for branched polymers. The bulky nature of the core structure could influence the spacing and interaction of polymer chains during polymerization, offering a route to control the final architecture of the macromolecule. The convergent synthesis of branched polymers, where pre-formed arms are linked to a central core, is a strategy where a functionalized derivative of 5-methoxy-5-propylundecane could potentially be employed. nih.gov

Investigating 5-METHOXY-5-PROPYLUNDECANE as a Model Compound for Studies of Solvent Effects and Solvation Dynamics in Organic Reactions

Solvent effects play a critical role in the outcome of chemical reactions, influencing reaction rates and equilibrium positions. youtube.com The ability of a solvent to stabilize charged intermediates or transition states is particularly important. youtube.com Ethers are common organic solvents, but their interactions are generally less strong than those of protic solvents like alcohols. odinity.combritannica.com

5-Methoxy-5-propylundecane, with its long, non-polar alkyl chains and a sterically shielded polar ether group, represents an interesting model compound for studying solvation in non-polar environments. The significant steric crowding around the oxygen atom would hinder its ability to act as a hydrogen bond acceptor, a key interaction in many solvent effects. youtube.com

By using 5-methoxy-5-propylundecane as a solvent or co-solvent in kinetic studies of organic reactions, researchers could probe the influence of a sterically inaccessible ether oxygen on reaction mechanisms. For example, in Sₙ1 reactions, where carbocation stabilization by the solvent is crucial, the hindered nature of this ether would likely lead to different reaction kinetics compared to less hindered ethers. masterorganicchemistry.com This allows for the decoupling of steric effects from electronic effects in solvation.

Table 2: Illustrative Kinetic Data for a Hypothetical Sₙ1 Reaction This table presents hypothetical data to illustrate the potential use of 5-Methoxy-5-propylundecane in studying solvent effects. The data is not based on actual experimental results.

| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) |

|---|---|---|

| Diethyl Ether | 4.3 | 1.0 |

| Tetrahydrofuran (THF) | 7.6 | 4.2 |

| 5-Methoxy-5-propylundecane | ~2.5 (estimated) | 0.1 |

The data in the illustrative table suggests that despite being an ether, the steric hindrance in 5-methoxy-5-propylundecane could significantly reduce its ability to solvate and stabilize the transition state of an Sₙ1 reaction, leading to a much lower reaction rate.

Future Prospects for Novel Methodologies in Branched Ether Synthesis and Functionalization

The synthesis of sterically hindered ethers, such as α-tertiary ethers, presents a significant challenge in synthetic chemistry. ox.ac.uk Traditional methods like the Williamson ether synthesis often fail for tertiary systems due to competing elimination reactions. masterorganicchemistry.com Consequently, the development of novel synthetic routes to access these structures is an active area of research.

The synthesis of 5-methoxy-5-propylundecane itself would likely require non-traditional approaches. Hypothetical pathways include a Grignard reaction involving an undecanone derivative and a propyl Grignard reagent, followed by methylation, or a nucleophilic substitution pathway facing challenges of low reactivity and side reactions. vulcanchem.com

Modern synthetic methods are overcoming these challenges. Recent advances include:

Redox-Mediated Strategies: Photochemistry, electrochemistry, and transition-metal catalysis can generate highly reactive intermediates that facilitate the formation of sterically encumbered ethers. ox.ac.uk An electrochemical approach using the Hofer-Moest reaction, for instance, generates carbocations from carboxylic acids under non-acidic conditions, which can then be trapped by alcohols to form hindered ethers. nih.gov

Catalytic Couplings: Zinc- and copper-catalyzed methods have been developed for the coupling of alcohols with tertiary alkyl halides or their derivatives, providing a route to sterically hindered ethers. organic-chemistry.org

Rearrangement Reactions: Iridium-catalyzed 1,3-rearrangements of allylic ethers have been shown to produce ethers with significant steric hindrance. organic-chemistry.org

Diaryliodonium Salts: Transition-metal-free arylation of tertiary alcohols using ortho-substituted diaryliodonium salts has enabled the synthesis of highly congested alkyl aryl ethers, and similar principles could be adapted for aliphatic systems. acs.orgorganic-chemistry.org

Future research could focus on applying these modern techniques to the synthesis of 5-methoxy-5-propylundecane and its derivatives. Furthermore, developing methods for the selective functionalization of its long alkyl chains would open up new avenues for its use as a precursor in materials science and other applications. d-nb.info

Conclusion

Summary of Key Academic Research Trends and Contributions Related to 5-METHOXY-5-PROPYLUNDECANE

Academic research directly focused on 5-methoxy-5-propylundecane is not extensively documented in publicly available literature. However, by examining research on analogous structures, specifically long-chain and branched ethers, key trends and contributions in the broader field can be summarized. The study of such compounds is often driven by their potential applications and the synthetic challenges they present.

A significant trend in organic synthesis is the development of new methodologies for the creation of sterically hindered ethers, including α-tertiary ethers. rsc.orgrsc.org Traditional methods often face limitations when dealing with bulky substrates. rsc.org Modern research focuses on redox strategies and the generation of highly reactive intermediates to overcome these challenges, enabling the synthesis of complex ether functionalities. rsc.orgrsc.org These advanced synthetic routes are crucial for accessing molecules with potential applications in medicinal chemistry and materials science. nih.gov

The synthesis and characterization of various methoxy-containing compounds, though not 5-methoxy-5-propylundecane itself, contribute to a foundational understanding of how the methoxy (B1213986) group influences reactivity and biological activity. For example, research into the synthesis of 5-methoxy-6-isopropyl-1-tetralone and other methoxy-substituted carboxamides provides insights into synthetic strategies and potential biological applications of related structures. nih.govnih.gov

Identification of Remaining Challenges and Emerging Research Avenues in Branched Ether Chemistry and its Broader Implications.

The field of branched ether chemistry, while advancing, still faces several challenges that present exciting opportunities for future research. A primary challenge remains the development of efficient and selective synthetic methods for highly substituted and complex ethers. rsc.orgnih.gov Overcoming steric hindrance in etherification reactions continues to be a significant hurdle. rsc.org Future research will likely focus on the design of novel catalysts and reaction conditions to enable the synthesis of previously inaccessible ether structures.

An emerging research avenue is the exploration of the unique physicochemical properties of complex branched ethers for novel applications. For instance, their potential use as advanced solvents, fuel additives, or components in specialized materials is an area ripe for investigation. The relationship between the three-dimensional structure of these ethers and their macroscopic properties, such as viscosity, boiling point, and solvation capabilities, requires further systematic study.

The broader implications of advancements in branched ether chemistry are substantial. In medicinal chemistry, the ability to synthesize complex ethers opens the door to new molecular scaffolds for drug discovery. nih.gov The ether linkage, when sterically protected by branching, can improve the metabolic stability of a drug molecule. In materials science, tailored branched ethers could lead to the development of new polymers, lubricants, and surfactants with precisely controlled properties. acs.orgmdpi.com Furthermore, as the world seeks more sustainable chemical processes, the development of greener and more efficient methods for ether synthesis will be of paramount importance.

Q & A

Basic: What are the recommended synthesis pathways for 5-Methoxy-5-propylundecane, and how can purity be optimized?

Answer:

The synthesis of branched alkanes like 5-Methoxy-5-propylundecane typically involves nucleophilic substitution or Friedel-Crafts alkylation, depending on the position of the methoxy and propyl groups. Key steps include:

- Solvent Selection : Use methyl chloride (MeCl₂) or methanol (MeOH) for reactions involving methoxy groups, as these solvents enhance reactivity and solubility in similar alkane syntheses .

- Purification : Post-synthesis, employ thin-layer chromatography (TLC) to monitor reaction progress and column chromatography for isolation. Gas chromatography-mass spectrometry (GC-MS) is critical for verifying purity (>98%) and structural integrity .

- Yield Optimization : Reflux conditions (e.g., 12–24 hours) and stoichiometric excess of the methoxy donor (e.g., methyl iodide) improve yields, as observed in analogous methoxy-alkane syntheses .

Basic: Which analytical techniques are most effective for characterizing 5-Methoxy-5-propylundecane’s physicochemical properties?

Answer:

A multi-technique approach ensures comprehensive characterization:

- Spectroscopy :

- Chromatography : GC-MS or HPLC-MS for purity assessment and molecular weight confirmation .

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and phase transitions, critical for applications in material science .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR/IR) for 5-Methoxy-5-propylundecane?

Answer:

Contradictions often arise from impurities, stereochemical variations, or solvent artifacts. Mitigation strategies include:

- Cross-Validation : Compare NMR data with computational models (e.g., DFT simulations) to predict expected shifts .

- Control Experiments : Repeat synthesis with deuterated solvents to isolate solvent-induced peak splitting .

- High-Resolution MS : Confirm molecular formulas to rule out byproducts .

- Iterative Refinement : Adjust reaction conditions (e.g., temperature, catalyst loading) to minimize side products, as seen in analogous methoxy-alkane studies .

Advanced: What experimental designs are optimal for studying substituent effects (methoxy vs. propyl) on the compound’s stability?

Answer:

A comparative approach using controlled variables is essential:

- Variable Isolation : Synthesize analogs (e.g., 5-propylundecane without methoxy, or 5-methoxyundecane without propyl) to isolate substituent effects .

- Kinetic Studies : Monitor degradation under oxidative or thermal stress via UV-Vis spectroscopy or GC-MS. For example, methoxy groups in alkanes are prone to demethylation under acidic conditions, while propyl chains may exhibit steric hindrance .

- Computational Modeling : Use molecular dynamics (MD) simulations to predict bond dissociation energies and reactivity trends .

Advanced: How can researchers validate the environmental or biological activity data of 5-Methoxy-5-propylundecane amid conflicting literature reports?

Answer:

Addressing contradictions requires:

- Meta-Analysis : Systematically review studies to identify variables like solvent polarity, pH, or assay type (e.g., in vitro vs. in vivo) that influence outcomes .

- Reproducibility Protocols : Standardize testing conditions (e.g., OECD guidelines for ecotoxicity) and include positive/negative controls .

- Collaborative Verification : Share samples with independent labs to cross-check bioactivity data, a practice emphasized in multi-institutional studies .

Advanced: What methodologies are recommended for studying the compound’s stability under varying pH and temperature conditions?

Answer:

- Accelerated Stability Testing : Expose the compound to extreme pH (1–14) and temperatures (40–100°C) for 24–72 hours, then analyze degradation products via LC-MS .

- Kinetic Profiling : Use Arrhenius plots to extrapolate shelf-life under standard conditions (25°C) .

- Spectroscopic Monitoring : Track real-time changes using UV-Vis or Raman spectroscopy, particularly for methoxy group hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products